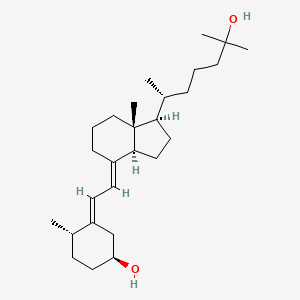

Decyl 2,2-dichloroethenyl methyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

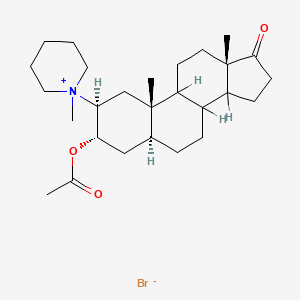

Decyl 2,2-dichloroethenyl methyl phosphate is an organophosphorus compound known for its potent insecticidal properties. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agriculture and pest control due to its effectiveness against a wide range of insects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decyl 2,2-dichloroethenyl methyl phosphate can be synthesized through a Perkow reaction, which involves the reaction of triethyl phosphite with trichloroacetaldehyde. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through distillation and other separation techniques to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Decyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into its constituent parts.

Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of various oxidation products.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Produces phosphoric acid derivatives and other by-products.

Oxidation: Results in the formation of various oxidized phosphorus compounds.

Substitution: Leads to the formation of substituted organophosphorus compounds.

Aplicaciones Científicas De Investigación

Decyl 2,2-dichloroethenyl methyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.

Biology: Employed in studies related to insect physiology and biochemistry due to its insecticidal properties.

Medicine: Investigated for its potential use in developing new insecticides and understanding the mechanisms of insect resistance.

Industry: Utilized in the formulation of pest control products and agricultural chemicals.

Mecanismo De Acción

The primary mechanism of action of decyl 2,2-dichloroethenyl methyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to the nervous system of the insect .

Comparación Con Compuestos Similares

Similar Compounds

Dichlorvos: Another organophosphorus insecticide with similar properties but different molecular structure.

Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.

Parathion: Known for its high toxicity and effectiveness against a wide range of pests.

Uniqueness

Decyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific molecular structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to non-target organisms compared to some other organophosphorus compounds makes it a preferred choice in certain applications .

Propiedades

Número CAS |

23248-45-5 |

|---|---|

Fórmula molecular |

C13H25Cl2O4P |

Peso molecular |

347.2 g/mol |

Nombre IUPAC |

decyl 2,2-dichloroethenyl methyl phosphate |

InChI |

InChI=1S/C13H25Cl2O4P/c1-3-4-5-6-7-8-9-10-11-18-20(16,17-2)19-12-13(14)15/h12H,3-11H2,1-2H3 |

Clave InChI |

HRQCUDXKICUJHZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)

![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)

![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)